
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate, also known as HTS, is a chemical compound that has been widely studied for its potential therapeutic applications. In
作用機序
The mechanism of action of 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has also been shown to modulate the activity of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in various animal models of neurodegenerative diseases. 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate in lab experiments is its ability to modulate multiple signaling pathways in the body, making it a versatile tool for studying various diseases. However, one of the limitations of using 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
将来の方向性
There are several future directions for research on 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate. One area of focus is the development of new synthetic methods for 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate, which could improve its efficiency and reduce its toxicity. Another area of focus is the development of new therapeutic applications for 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate, particularly in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate and its potential side effects, which could inform the development of safer and more effective therapies.
合成法
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate can be synthesized through a series of chemical reactions involving thiazolidine, toluene-p-sulfonyl chloride, and phenylethylamine. The synthesis process involves a nucleophilic substitution reaction, followed by a cyclization reaction, resulting in the formation of 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate.
科学的研究の応用
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
18126-02-8 |
|---|---|
製品名 |
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate |
分子式 |
C18H22N2O4S2 |
分子量 |
394.5 g/mol |
IUPAC名 |
2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H14N2OS.C7H8O3S/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10,12,14H,6-8H2;2-5H,1H3,(H,8,9,10) |
InChIキー |
MCTPEMSIZLTTCE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CSC(=N)N1CC(C2=CC=CC=C2)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CSC(=N)N1CC(C2=CC=CC=C2)O |
その他のCAS番号 |
18126-02-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



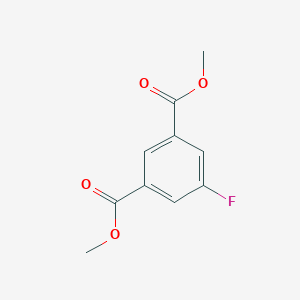
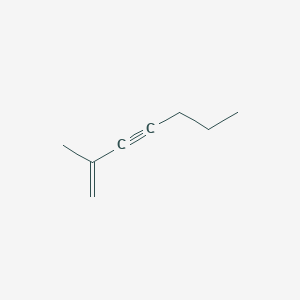



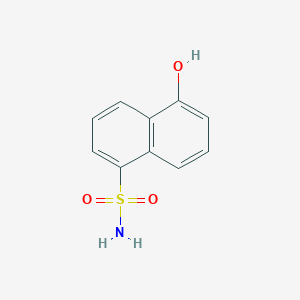
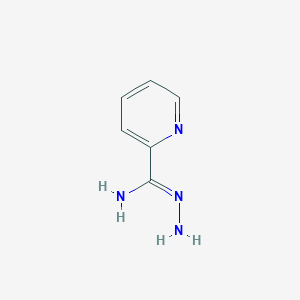


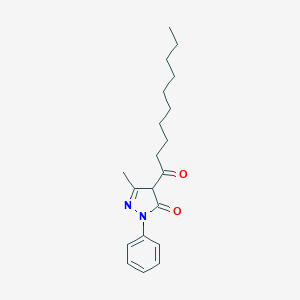
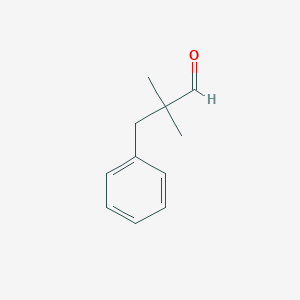
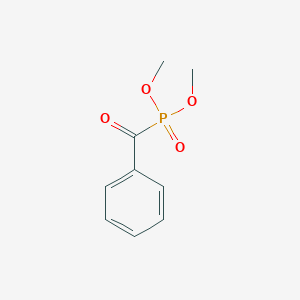
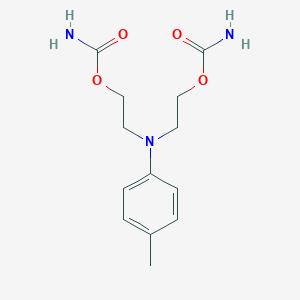
![1-Azaspiro[2.5]octane](/img/structure/B92205.png)